molecular formula C15H15NO5S B2386012 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325721-18-4

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2386012
CAS No.: 325721-18-4
M. Wt: 321.35
InChI Key: AMUDGRXNCHTVTA-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and an ethoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxyphenylsulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
  • 3-[(4-chlorophenyl)sulfamoyl]benzoic acid
  • 3-[(4-fluorophenyl)sulfamoyl]benzoic acid

Uniqueness

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased solubility and reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .

Biological Activity

3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₅H₁₅N₁O₅S
  • Molecular Weight : 321.35 g/mol

The compound features a benzoic acid core with a sulfamoyl group and an ethoxyphenyl moiety, which significantly influences its biological activity and interaction with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further studies in antimicrobial therapy.
  • Enzyme Inhibition : It acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.
  • Protein Interaction Studies : The compound is utilized in biochemical research to study protein interactions and enzyme kinetics. Techniques like surface plasmon resonance have been employed to assess its binding affinities.

The mechanism of action for this compound primarily involves:

  • Binding to Enzymes and Receptors : The sulfamoyl group forms hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. The ethoxyphenyl group enhances the compound's binding affinity .
  • Modulation of Metabolic Pathways : By interacting with specific proteins, the compound can influence various metabolic pathways, potentially leading to therapeutic effects in conditions like autoimmune diseases and infections .

Case Studies

  • Inhibition of cPLA2α :
    • A study demonstrated that this compound effectively inhibits cPLA2α, suggesting its role in managing inflammatory responses. The compound displayed an IC50 value indicating significant inhibitory potency .
  • Docking Studies :
    • Molecular docking simulations have shown that this compound can effectively bind to receptors associated with autoimmune diseases, such as rheumatoid arthritis and type 1 diabetes. Its binding characteristics were compared favorably against established drugs .

Comparative Analysis

The following table summarizes the structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic AcidChlorine substitution at para positionIncreased lipophilicity may enhance bioavailability
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic AcidMethoxy group instead of ethoxyPotentially different pharmacokinetics
3-Amino-4-(ethylsulfamoyl)benzoic AcidAmino group instead of ethoxyMay exhibit different biological activities

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDGRXNCHTVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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